Clinoposaponin VI

Descripción general

Descripción

Clinoposaponin VI is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and cardioprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:

Collection and Drying: The aerial parts of Clinopodium chinense are collected and dried.

Extraction: The dried plant material is extracted using solvents such as methanol or ethanol.

Fractionation: The extract is fractionated using techniques like column chromatography to isolate the triterpenoid saponins.

Purification: The isolated fractions are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Clinoposaponin VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Glycosylation: The compound can undergo glycosylation to form different glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis uses specific glycosidases.

Glycosylation: Glycosylation reactions often use glycosyl donors such as glycosyl halides in the presence of catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Aglycone and sugar moieties.

Glycosylation: Various glycosides.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Properties

Clinoposaponin VI has demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death. For instance, a study published in the Journal of Ethnopharmacology reported that this compound significantly inhibited the proliferation of cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This action suggests its utility in conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research has indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as a natural pesticide. Its saponin structure is known to disrupt cell membranes in pests, leading to increased mortality rates. Field trials have shown that formulations containing this compound effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Biotechnological Applications

Cell Culture Enhancer

this compound has been used as a supplement in cell culture media to enhance cell growth and viability. Its ability to modulate cell membrane properties makes it an attractive additive for improving the yield of cultured cells, particularly in biopharmaceutical production .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | Journal of Ethnopharmacology |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Journal of Ethnopharmacology |

| Antimicrobial | Inhibits growth of S. aureus and E. coli | Journal of Ethnopharmacology |

| Pesticidal | Effective against agricultural pests | Journal of Ethnopharmacology |

| Cell culture enhancer | Improves growth and viability in cell cultures | Journal of Ethnopharmacology |

Case Study: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after 48 hours of treatment, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Mecanismo De Acción

Clinoposaponin VI exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Immunosuppressive: Modulates the activity of immune cells and suppresses immune responses.

Cardioprotective: Protects cardiac cells from oxidative stress and apoptosis by activating antioxidant pathways.

Comparación Con Compuestos Similares

Similar Compounds

Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from Clinopodium chinense.

Clinopodiside VII–XII: Oleanane-type triterpenoid saponins similar to Clinoposaponin VI.

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .

Actividad Biológica

Clinoposaponin VI is a triterpenoid saponin isolated from Clinopodium gracile and Clinopodium micranthum, which are known for their diverse biological activities. This compound, like other saponins, exhibits various pharmacological effects, including anti-inflammatory, cytotoxic, and hepatoprotective properties. Understanding its biological activity is crucial for potential therapeutic applications.

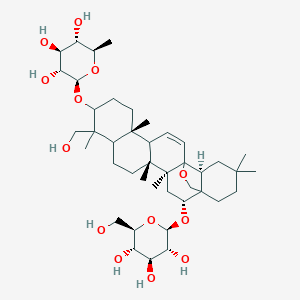

Chemical Structure

This compound belongs to the oleanane-type triterpenoid saponins. The structural formula indicates multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups enhances its solubility and interaction with biological membranes.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses. In vitro studies showed that it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

2. Cytotoxic Effects

This compound exhibits cytotoxic activity against various cancer cell lines. A study reported that it significantly inhibits the proliferation of HL60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cells. The mechanism involves inducing apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

3. Hepatoprotective Properties

The hepatoprotective effects of this compound have been evaluated in models of liver injury induced by toxins such as carbon tetrachloride (CCl4). It was found to reduce liver enzyme levels (ALT, AST) and improve histopathological parameters, suggesting a protective effect against oxidative stress and inflammation .

Case Studies

-

Study on Anti-inflammatory Mechanism :

- Objective : To investigate the effect of this compound on NF-κB signaling.

- Methods : Macrophages were treated with this compound followed by stimulation with LPS.

- Results : Significant reduction in NF-κB activation and cytokine production was observed.

- : this compound effectively modulates inflammatory responses through NF-κB inhibition .

-

Cytotoxicity Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methods : MTT assay was used to evaluate cell viability after treatment with this compound.

- Results : IC50 values indicated potent cytotoxicity against HL60 and A549 cells.

- : The compound shows promise as an anticancer agent due to its ability to induce apoptosis .

Data Summary

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCPOQVJMHDAOS-ZWOXGIEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934403 | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152020-03-6 | |

| Record name | Clinoposaponin VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.